Tyr-Ile

Descripción general

Descripción

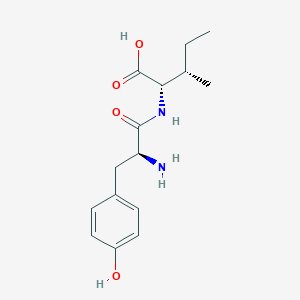

“Tyr-Ile” is a dipeptide composed of the amino acids tyrosine (Tyr) and isoleucine (Ile). It is a component of the protein laminin and has been shown to influence catecholamine metabolism in the brain . The dipeptide has a molecular formula of C15H22N2O4 .

Synthesis Analysis

The synthesis of “Tyr-Ile” can be achieved through peptide sequencing methods such as the Edman degradation . This method involves cleaving one amino acid at a time from an end of the peptide chain. The terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .

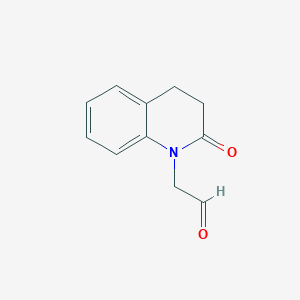

Molecular Structure Analysis

The molecular structure of “Tyr-Ile” consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 294.346 Da .

Chemical Reactions Analysis

Tyrosine, one of the components of the “Tyr-Ile” dipeptide, is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of tyrosine can be induced by biologically relevant radicals, UV radiation, or enzymes .

Physical And Chemical Properties Analysis

“Tyr-Ile” has a density of 1.2±0.1 g/cm3, a boiling point of 575.9±50.0 °C at 760 mmHg, and a flash point of 302.1±30.1 °C . It has 6 hydrogen bond acceptors, 5 hydrogen bond donors, and 7 freely rotating bonds .

Aplicaciones Científicas De Investigación

Selective Peptide Cleavage

Tyr-Ile exhibits a fascinating property related to peptide cleavage. Researchers have discovered a novel tyrosine hyperoxidation process that enables selective peptide cleavage. Under mild conditions, the N-terminal amide bond of tyrosine can be cleaved using Dess–Martin periodinane. This reaction generates two fragments: a C-terminal peptide fragment containing the unprecedented hyperoxidized tyrosine motif (4,5,6,7-tetraoxo-1 H -indole-2-carboxamide) and an intact N-terminal peptide fragment . This breakthrough has implications for peptide sequencing, especially for cyclic peptides containing tyrosine.

Antioxidant Properties

Tyr-Ile contributes to antioxidant activity. In recent research, two novel antioxidant peptides—TGIIT (Thr-Gly-Ile-Ile-Thr) and YAR (Tyr-Ala-Arg)—were identified from milk fat globule membrane (MFGM) protein. These peptides activate the Sirt-1/PGC-1α pathway, protecting against oxidative stress damage in cells . Additionally, a tripeptide Ala-Tyr-Ile (AYI) demonstrated antioxidant capacity in vitro, making it a potential candidate for therapeutic applications .

Brain Transportability

MALDI-Ms/Ms imaging analysis revealed that Tyr-Ile (Tyr-Pro) accumulates in various brain regions, including the hippocampus, hypothalamus, striatum, cerebral cortex, and cerebellum. This brain-transportable dipeptide may have implications for neurological health and function .

Medicinal Chemistry Exploration

While some methods (such as C–H activation of Tyr) lack residue selectivity and involve harsh conditions, Tyr-Ile modifications remain of interest to medicinal chemists. These modifications allow structural diversification of tyrosine during peptide drug optimization .

Bioconjugation and Synthetic Manipulation

The highly electrophilic nature of the hyperoxidized tyrosine unit in Tyr-Ile makes it an important target for selective bioconjugation or synthetic manipulation of peptides containing this unit .

Mecanismo De Acción

Target of Action

The primary target of the compound H-TYR-ILE-OH, also known as Tyr-Ile, is the proteinogenic amino acid Tyrosine (Tyr). Tyrosine plays an essential role in cellular physiology and pathology, and is one of the primary targets for protein oxidation .

Mode of Action

Tyr-Ile interacts with its target through a process known as hyperoxidation. This involves the scission of the N-terminal amide bond of tyrosine, achieved with Dess–Martin periodinane under mild conditions. This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .

Biochemical Pathways

The oxidation of Tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products. Some Tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis . Their formation involves a cascade of chemical transformations including oxidation, cyclization, decarboxylation, and proteolysis .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by its stability and resistance to proteolytic degradation .

Result of Action

The result of Tyr-Ile’s action is the selective cleavage of peptides at Tyrosine sites. This reaction proceeds with high site-selectivity for Tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications . The highly electrophilic nature of the hyperoxidized Tyrosine unit disclosed in this work renders it an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Action Environment

The action, efficacy, and stability of Tyr-Ile are influenced by various environmental factors. For instance, the oxidation of Tyrosine critically depends on the type of oxidant as well as the residue’s environment . Furthermore, the compound’s stability and resistance to proteolysis influence its bioavailability and efficacy . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKMCQRFHJRIPU-XDTLVQLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-Ile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

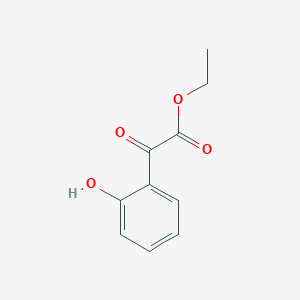

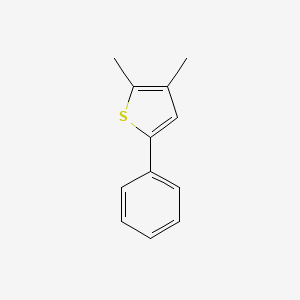

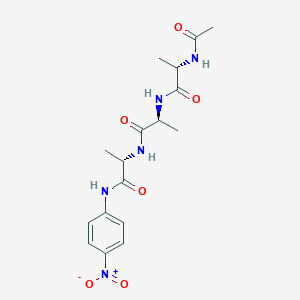

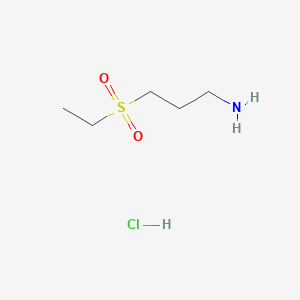

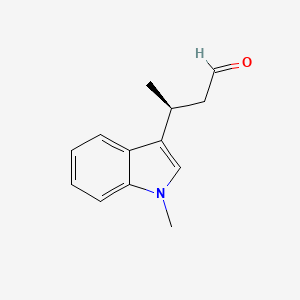

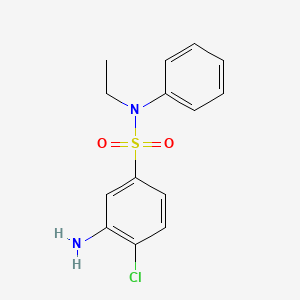

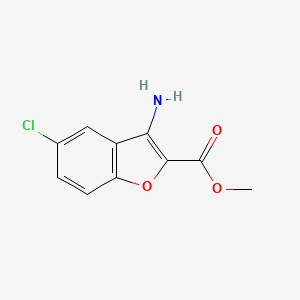

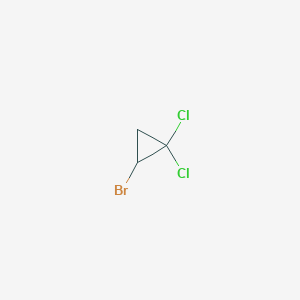

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B3265575.png)

![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)